Regiochemical Differentiation: Para-Chloro and 7-Hydroxy Substitution Pattern Versus CCF1172 Ortho-Chloro/2-Hydroxy Configuration
The compound carries a 4-chloro substituent on the benzamide ring and a 7-hydroxy group on the naphthalene ring, in contrast to the lead compound CCF1172 (2-chloro-2-hydroxy-N-(naphthalen-1-yl)benzamide), which bears an ortho-chloro and a 2-hydroxy substituent [1]. This regiochemical difference alters the hydrogen-bond donor/acceptor geometry and steric environment around the amide linkage. In the broader naphthalenyl benzamide series disclosed in US 2017/0057910 A1, substitution pattern variation yielded compounds with in vivo anti-myeloma activity ranging from inactive to potent tumor reduction at 22–44 mg/kg IP dosing, underscoring the functional consequences of regiochemical identity [2].
| Evidence Dimension | Substitution pattern (regiochemistry) |
|---|---|
| Target Compound Data | 4-Cl (para) on benzamide; 7-OH on naphthalene |
| Comparator Or Baseline | CCF1172: 2-Cl (ortho), 2-OH on naphthalene [1] |
| Quantified Difference | Different ring positions for both Cl and OH substituents; functional activity difference not directly measured for this specific pair but SAR within the patent class shows potency variation across substitution patterns [2] |
| Conditions | Structural comparison based on IUPAC nomenclature and patent disclosure |
Why This Matters
Researchers procuring this compound for SAR studies or biological screening must verify exact regiochemistry, as even single-position substituent shifts within the naphthalenyl benzamide class can alter target binding and in vivo activity profiles.
- [1] Freepatentsonline. CCF1172: 2-chloro-2-hydroxy-N-(naphthalene-1-yl)benamide. US 2017/0057910 A1, paragraph [0273]. View Source
- [2] Cleveland Clinic Foundation. In vivo anti-myeloma activity of naphthalenyl benzamides at 22–44 mg/kg IP. US 2017/0057910 A1, paragraphs [0094]–[0117]. View Source
